Product packaging for 2-Methoxycyclobutanone(Cat. No.:CAS No. 42083-01-2)

2-Methoxycyclobutanone

Cat. No.: B3136645
CAS No.: 42083-01-2
M. Wt: 100.12 g/mol
InChI Key: MUXSJXRJPCNHLM-UHFFFAOYSA-N
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Description

2-Methoxycyclobutanone is a cyclobutanone derivative of interest in synthetic organic chemistry and medicinal chemistry research. Compounds featuring the cyclobutane ring are valued for their unique properties, such as a puckered structure and significant ring strain, which can be exploited to confer conformational restriction and improve metabolic stability in molecular frameworks . This makes them useful building blocks in the design of novel pharmacologically active compounds . Specifically, functionalized cyclobutanones can serve as key synthetic intermediates. Research indicates that similar structures are utilized in the synthesis of constrained amino acids and peptides . For instance, cyclobutane-bearing amino acids have been successfully incorporated into "stapled peptides," which are promising therapeutic candidates due to their stable helical structures, enhanced cell membrane permeability, and resistance to enzymatic degradation . The methoxy substituent on the cyclobutanone ring can modify its reactivity, making it a versatile precursor for further chemical transformations. Researchers may employ this compound in the development of enzyme inhibitors or as a core structure for creating molecular scaffolds that mimic natural amino acids for probing protein-protein interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B3136645 2-Methoxycyclobutanone CAS No. 42083-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXSJXRJPCNHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314458
Record name 2-Methoxycyclobutanone
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Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42083-01-2
Record name 2-Methoxycyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42083-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxycyclobutanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxycyclobutanone and Its Analogs

Classical and Conventional Synthetic Routes for Cyclobutanones

Traditional methods for synthesizing the cyclobutanone (B123998) framework have laid the groundwork for more advanced strategies. These routes typically involve either the formation of the cyclobutane (B1203170) ring from acyclic precursors or the modification of an existing cyclic system.

Ring-Closing Strategies for the Cyclobutane Framework

The direct formation of a cyclobutane ring, while entropically disfavored, can be achieved through several established methods. acs.org One of the most common approaches is the [2+2] cycloaddition reaction. This can involve the cycloaddition of ketenes or keteneiminium salts with alkenes. rsc.orgmdpi.com For instance, the reaction of keteneiminium salts with ethylene (B1197577) gas has been shown to be an effective method for producing mono-substituted cyclobutanones. rsc.orgresearchgate.net

Another classical approach involves the ring expansion of smaller rings, such as cyclopropanes. mdpi.commdpi.com For example, the rearrangement of cyclopropylmethanols can lead to the formation of cyclobutanones. unica.it Additionally, intramolecular cyclization of suitable linear precursors, such as those derived from 1,3-dihalopropanes and protected carbonyl compounds, represents another viable, though less common, ring-closing strategy. thieme-connect.de

Functional Group Interconversions on Existing Cyclic Systems

Once a cyclobutane or cyclobutanone ring is formed, its functionality can be altered through various chemical transformations. This process, known as functional group interconversion (FGI), is a fundamental concept in organic synthesis. qinmuchem.come-bookshelf.dee-bookshelf.de For instance, a hydroxyl group on a cyclobutane ring can be converted to a methoxy (B1213986) group, as in the case of 2-methoxycyclobutanone, through methylation. A plausible synthetic route to (3-methoxycyclobutyl)hydrazine, for example, involves the formation of a cyclobutane intermediate, followed by methylation to introduce the methoxy group, and subsequent functionalization to add the hydrazine (B178648) moiety. vulcanchem.com

Other examples of FGIs include the oxidation of a secondary alcohol on the cyclobutane ring to a ketone, or the reduction of a ketone to an alcohol. These transformations allow for the synthesis of a variety of substituted cyclobutanones from a common intermediate.

Modern and Advanced Synthetic Strategies for Substituted Cyclobutanones

Contemporary synthetic chemistry has focused on developing more efficient and selective methods for preparing substituted cyclobutanones, with a particular emphasis on controlling stereochemistry.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure cyclobutanones is of great importance, as these chiral building blocks are valuable for the synthesis of pharmaceuticals and other biologically active molecules. thieme-connect.deacs.org Asymmetric synthesis aims to create a specific stereoisomer of a molecule, and several powerful strategies have been developed for this purpose in the context of cyclobutanones. acs.orgdicp.ac.cnlancs.ac.uk

A powerful modern strategy is the enantioselective desymmetrization of prochiral cyclobutanones. dicp.ac.cnchinesechemsoc.orgnih.gov This approach starts with a symmetrical cyclobutanone that has two identical, or enantiotopic, functional groups. A chiral catalyst is then used to selectively react with one of these groups, leading to the formation of a chiral, non-racemic product. dicp.ac.cnchinesechemsoc.org This method is highly efficient as it can generate one or more stereocenters in a single step. chinesechemsoc.org

For example, palladium-catalyzed asymmetric intramolecular α-arylation of prochiral cyclobutanones has been used to create chiral cyclobutanones containing quaternary carbon stereocenters. dicp.ac.cn Similarly, organocatalyzed aldol (B89426) reactions have been employed for the enantio- and diastereoselective desymmetrization of 3-substituted cyclobutanones. mdpi.com The inherent ring strain of cyclobutanones makes them particularly suitable for these types of transformations. nih.gov

Another well-established method for asymmetric synthesis involves the use of chiral auxiliaries. mdpi.com A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

In the context of cyclobutanone synthesis, chiral auxiliaries have been successfully used in [2+2] cycloaddition reactions. For example, chiral enol ethers have been used in an efficient one-pot asymmetric synthesis of cyclobutanones. lancs.ac.uk Similarly, the use of a chiral auxiliary on a keteniminium salt has enabled the enantioselective synthesis of cyclobutanones. thieme-connect.de For instance, a keteniminium salt derived from L-proline has been reacted with cyclopentene (B43876) to produce a cyclobutanone in high yield and excellent enantiomeric excess. thieme-connect.de The use of chiral auxiliaries has also been instrumental in the synthesis of enantiopure α-chlorocyclobutanones. mdpi.com

Enantioselective Catalytic Methods in Cyclobutanone Formation

The synthesis of chiral cyclobutanone derivatives is of significant interest due to their role as key intermediates in the creation of bioactive compounds and natural products. mdpi.comcaltech.edu Enantioselective catalysis provides a powerful tool for the construction of these strained four-membered rings with high levels of stereocontrol. nih.gov These methods can be broadly categorized into transition-metal catalysis and organocatalysis, both of which have seen significant advancements. mdpi.com

A key strategy in achieving enantioselectivity is the desymmetrization of prochiral cyclobutanones. nih.gov This involves the selective functionalization at one of two enantiotopic positions, often through the formation of a chiral enolate or enamine intermediate. nih.gov For instance, the use of chiral catalysts can direct the approach of an electrophile to one face of the cyclobutanone enolate, leading to the formation of a stereocenter with high enantiomeric excess. nih.gov

Catalytic Synthesis of Cyclobutanone Systems

The catalytic synthesis of cyclobutanones has evolved to include a diverse array of methods, each offering unique advantages in terms of efficiency, selectivity, and substrate scope. These approaches are critical for accessing the strained cyclobutane ring system, which is a valuable motif in organic synthesis. mdpi.comacs.org

Transition-Metal Catalysis for Cyclobutane Ring Formation

Transition-metal catalysis has emerged as a robust strategy for the formation of cyclobutane and cyclobutanone rings. thieme-connect.comresearchgate.net These methods often involve the use of metals such as rhodium, cobalt, and palladium to facilitate reactions that would otherwise be challenging. caltech.edunih.govacs.org

One notable approach is the intramolecular hydroacylation of dienyl aldehydes, where a cobalt catalyst can direct the ring closure to form cyclobutanones with excellent regioselectivity, diastereoselectivity, and enantioselectivity. acs.org This transformation proceeds under mild conditions and demonstrates the power of transition metals to control reaction pathways. acs.org Rhodium has also been extensively used, particularly in the C-C bond cleavage of cyclobutanones for desymmetrization, representing one of the earliest and most significant transition metals in this field. nih.gov Furthermore, palladium-catalyzed enantioselective α-alkylation of cyclobutanones has been developed, providing access to α-quaternary cyclobutanones in good yields and high enantioselectivities. caltech.edu

Recent advancements have also explored novel reaction pathways, such as a Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes to form highly substituted cyclobutane rings. acs.org This method involves a unique ring-opening of the cyclopropyl (B3062369) moiety followed by reductive elimination to yield the desired cyclobutane adduct. acs.org

Table 1: Examples of Transition-Metal Catalyzed Cyclobutanone Synthesis

Catalyst System Substrate Type Product Type Key Features
Cobalt/BDPP Dienyl aldehyde Chiral cyclobutanone High enantioselectivity and regioselectivity. acs.org
Rhodium/SEGPHOS Boryl cyclobutanone Desymmetrized cyclobutanone Enantioselective C-C bond cleavage. nih.gov
Palladium/PHOX Cyclobutanone α-Quaternary cyclobutanone First transition metal-catalyzed enantioselective α-alkylation of cyclobutanones. caltech.edu
Rhodium(III) 2-Aryl quinazolinone and alkylidenecyclopropane Highly substituted cyclobutane Unprecedented reaction pathway involving C-C bond cleavage of alkylidenecyclopropanes. acs.org
Organocatalysis in Stereoselective Cyclobutanone Synthesis

Organocatalysis has become a cornerstone of stereoselective synthesis, offering a metal-free alternative for the construction of chiral molecules. mdpi.combohrium.com In the context of cyclobutanone synthesis, organocatalysts have been instrumental in achieving high levels of enantioselectivity and diastereoselectivity. mdpi.com These catalysts operate through various activation modes, including the formation of enamine and iminium ion intermediates. bohrium.com

Proline and its derivatives are among the most well-known organocatalysts and have been successfully employed in the direct aldol reactions of cyclobutanone with aldehydes. mdpi.com These reactions can be highly stereoselective, affording aldol adducts with excellent enantiomeric excess. mdpi.com The catalyst plays a dual role by activating the cyclobutanone through enamine formation and directing the approach of the aldehyde via hydrogen bonding, thereby controlling the stereochemical outcome. nih.gov Other organocatalytic systems, such as those based on primary amines derived from natural amino acids, have also proven effective, even allowing for reactions to be carried out in brine, which aligns with green chemistry principles. mdpi.com

Table 2: Organocatalysts in Enantioselective Cyclobutanone Functionalization

Organocatalyst Reaction Type Substrate Product Stereoselectivity
(S)-Proline derivatives Aldol reaction Cyclobutanone and p-nitrobenzaldehyde syn/anti aldol adducts High enantiomeric excess. mdpi.com
Primary amine from amino acid Aldol reaction Cyclobutanone and aromatic aldehydes Aldol adducts Good yields and high enantiomeric excess. mdpi.com
(S)-Tryptophan Aldol reaction 2-Hydroxycyclobutanone and aromatic aldehydes 2,2-disubstituted cyclobutanone Up to 80% yield, completely regioselective. mdpi.com
Biocatalysis for Cyclobutanone Frameworks

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations with high efficiency and stereoselectivity. frontiersin.orgnih.gov While specific examples for this compound are not prevalent, the principles of biocatalysis are highly applicable to the synthesis of chiral cyclobutanone frameworks. mdpi.comresearchgate.net Enzymes, such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and ene reductases, are powerful tools for creating chiral centers. nih.govacs.org

These biocatalysts typically operate under mild conditions in aqueous environments, which aligns with the goals of green chemistry. nih.gov For instance, a ketoreductase could be used for the enantioselective reduction of a prochiral diketone to a chiral hydroxycyclobutanone. The ability to evolve enzymes through directed evolution allows for the optimization of their activity and selectivity towards non-natural substrates, expanding the scope of biocatalysis in organic synthesis. nih.gov Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, can further streamline synthetic routes to complex molecules. acs.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve sustainability. purkh.comjocpr.com Key aspects include the use of renewable feedstocks, greener solvents, and catalytic methods that minimize waste. purkh.comcatalysis.blog In the context of cyclobutanone synthesis, these principles can be applied to develop more environmentally friendly processes. mdpi.comresearchgate.net

The use of organocatalysis and biocatalysis, which often employ milder reaction conditions and avoid toxic heavy metals, is a significant step towards greener synthesis. mdpi.comnih.gov For example, conducting reactions in water or brine, as demonstrated in some organocatalytic aldol reactions of cyclobutanone, reduces the reliance on volatile organic solvents. mdpi.comjocpr.com The development of catalytic systems that can be easily recovered and reused also contributes to a more sustainable process. catalysis.blog

Atom Economy Principles in Cyclobutanone Construction

Atom economy, a core principle of green chemistry developed by Barry Trost, focuses on maximizing the incorporation of all reactant atoms into the final product. wordpress.comskpharmteco.comacs.org Reactions with high atom economy are inherently more efficient as they generate less waste. wordpress.comkahedu.edu.in

In the synthesis of cyclobutanones, cycloaddition reactions, such as the [2+2] cycloaddition, are excellent examples of atom-economical processes, as all atoms of the reacting partners are incorporated into the cyclobutane ring. acs.org In contrast, reactions that utilize stoichiometric reagents, such as some traditional reduction or oxidation methods, often have lower atom economies due to the formation of byproducts. acs.org The shift towards catalytic methods, where a small amount of catalyst can facilitate a large number of transformations, is a key strategy for improving atom economy. acs.orgkahedu.edu.in For example, a catalytic hydroacylation that forms a cyclobutanone is highly atom-economical as it involves the addition of a C-H bond across a double bond with no other atoms being lost. acs.org

Solvent-Free and Environmentally Benign Reaction Conditions

The development of synthetic methodologies under solvent-free and environmentally benign conditions represents a significant advancement in green chemistry. These approaches aim to reduce or eliminate the use of hazardous organic solvents, which contribute to environmental pollution and pose safety risks. For the synthesis of cyclobutanone frameworks like this compound, such strategies are being explored to enhance sustainability.

Solvent-free synthesis, often facilitated by mechanochemistry in a ball mill, offers a compelling alternative to traditional solution-phase reactions. organic-chemistry.orgrsc.org This technique utilizes mechanical energy to initiate reactions between solid or neat liquid reactants, often in the presence of a grinding auxiliary. organic-chemistry.org For instance, the addition of amines to alkynes has been achieved with quantitative conversion in minutes without any catalyst or solvent, demonstrating the efficiency of this method. organic-chemistry.org Such a protocol could conceivably be adapted for the cycloaddition reactions used to form cyclobutanone rings, minimizing waste and simplifying product purification. The key advantages of this approach are the elimination of solvent waste, potentially faster reaction times, and the possibility of accessing different product selectivities compared to solution-based methods. rsc.org

Environmentally benign conditions also encompass the use of non-toxic, renewable, and biodegradable reaction media. mdpi.com Catalysts derived from natural sources, such as the juice of Citrus limon (lemon), have been successfully employed in multicomponent reactions to produce complex molecules. derpharmachemica.com This approach leverages the natural acidity of substances like citric acid to catalyze reactions in an eco-friendly manner. derpharmachemica.com Other green approaches include using water as a solvent or employing deep eutectic solvents (DESs), which are biodegradable and have negligible vapor pressure. mdpi.comtminehan.com The application of these green principles to the synthesis of this compound and its analogs could involve performing key cycloaddition or rearrangement steps in aqueous media or with natural acid catalysts, thereby aligning the synthesis with the goals of sustainable chemistry. tminehan.comtsijournals.com

Table 1: Comparison of Green Synthesis Strategies for Cyclobutane Analogs

Strategy Description Key Advantages Potential Application for Cyclobutanone Synthesis
Mechanochemistry Reactions are conducted in a ball mill using mechanical force to induce chemical transformations between neat reactants. organic-chemistry.org Solvent-free, rapid reaction times, high yields, minimal waste, simple work-up. organic-chemistry.orgrsc.org [2+2] cycloaddition reactions to form the cyclobutane ring without the need for solvents.
Natural Catalysts Utilizes naturally occurring acidic or basic substances, such as fruit juices, as catalysts. derpharmachemica.com Renewable, biodegradable, low cost, non-toxic, environmentally friendly. derpharmachemica.com Acid-catalyzed cyclization or rearrangement steps in the formation of the cyclobutanone precursor.
Aqueous Media Water is used as the reaction solvent, replacing volatile organic compounds (VOCs). tminehan.com Non-toxic, non-flammable, inexpensive, environmentally safe. tminehan.com Indium-mediated allylation/Prins cyclization reactions to form substituted rings in water. tminehan.com
Deep Eutectic Solvents (DESs) A mixture of hydrogen bond donors and acceptors that forms a liquid with a low melting point. mdpi.com Biodegradable, low toxicity, negligible vapor pressure, recyclable. mdpi.com Serving as both a solvent and catalyst for the condensation or cycloaddition steps.
Microwave and Ultrasound-Assisted Synthetic Protocols

To overcome the activation energy barriers associated with forming strained ring systems like cyclobutanones, alternative energy sources such as microwave irradiation and ultrasound have been successfully implemented. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govoatext.com

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.com This rapid, in-core heating is uniform and efficient, often allowing reactions to be completed in minutes instead of hours. oatext.comdovepress.com This method has been widely applied to the synthesis of various heterocyclic compounds, where it accelerates reaction rates and improves yields, often under solvent-free conditions. oatext.combeilstein-journals.org For the synthesis of cyclobutanones, microwave irradiation could be particularly beneficial for promoting [2+2] cycloaddition reactions or intramolecular cyclizations that are sluggish under conventional heating. beilstein-journals.org The high energy and rapid heating can help overcome unfavorable entropic factors associated with ring formation. beilstein-journals.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium. numberanalytics.com The formation, growth, and violent collapse of these cavitation bubbles create localized hotspots with extremely high temperatures and pressures. numberanalytics.com This phenomenon enhances mass transfer and dramatically increases the reactivity of chemical species. Sonochemistry has been shown to be effective in a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.gov The application of ultrasound could facilitate the synthesis of this compound precursors by promoting reactions that require significant energy input or involve heterogeneous reagents.

Table 2: Effect of Microwave and Ultrasound on Synthesis

Parameter Conventional Heating Microwave Irradiation Ultrasound Irradiation
Reaction Time Hours to days Minutes Minutes to hours
Energy Transfer Conduction and convection (slow, inefficient) Direct interaction with polar molecules (rapid, efficient). oatext.com Acoustic cavitation creating localized high-energy zones. numberanalytics.com
Temperature Profile Non-uniform, potential for localized overheating at vessel walls Uniform internal heating Localized hotspots with very high temperatures
Product Yield Often moderate Generally high to excellent. oatext.com Often improved yields
Side Reactions More prevalent due to long reaction times Minimized due to short reaction times Can be reduced
Applicability General Highly effective for polar reactants, cyclizations, and rearrangements. dovepress.combeilstein-journals.org Effective for heterogeneous reactions, and initiation of radical pathways. thieme.de

Synthesis of this compound Derivatives and Precursors

The synthesis of derivatives and precursors of this compound relies on strategic methodologies that allow for precise control over the substitution pattern and stereochemistry of the cyclobutane ring. Key approaches include stereoselective ring-forming reactions and advanced cyclization techniques like Ring-Closing Metathesis.

Strategies for Regio- and Stereoselective Formation of Substituted Cyclobutanones

The controlled synthesis of substituted cyclobutanones is most commonly achieved through [2+2] cycloaddition reactions. riveralabupr.org The regioselectivity (placement of substituents) and stereoselectivity (three-dimensional arrangement) of these reactions are critical for accessing specific target molecules.

A powerful strategy involves the [2+2] cycloaddition between a ketene (B1206846) (or a ketene equivalent like a keteniminium salt) and an alkene. ulakbim.gov.trresearchgate.net The substituents on both reacting partners dictate the outcome. For example, the reaction of dichloroketene (B1203229) with chiral enol ethers has been used to produce substituted cyclobutanones with a high degree of stereocontrol. riveralabupr.org This approach allows for the introduction of functionality that can be later manipulated to yield a variety of derivatives.

An effective one-pot sequence for the regio- and stereoselective synthesis of highly substituted cyclobutanones relies on the reaction of a keteniminium salt with an alkene. ulakbim.gov.trresearchgate.net This is followed by isomerization of the resulting cyclobutaniminium salt to a cyclic enamine, which can then react with various electrophiles. This method provides excellent diastereocontrol and allows for the incorporation of diverse functional groups onto the cyclobutane framework. ulakbim.gov.trresearchgate.net

Another innovative approach involves the ring contraction of readily accessible pyrrolidines using iodonitrene chemistry. acs.org This method is highly stereoselective and demonstrates good functional group compatibility, providing an alternative route to substituted cyclobutanes. acs.org The stereochemical information from the starting pyrrolidine (B122466) can be effectively transferred to the cyclobutane product. acs.org The ease of the ring opening of cyclobutanones is influenced by the ring strain and the substitution pattern, making them versatile intermediates for further transformations. beilstein-journals.org

Table 3: Selected Methods for Regio- and Stereoselective Cyclobutanone Synthesis

Method Reactants Key Features Outcome Citation
Keteniminium-Alkene Cycloaddition Keteniminium salt + Alkene One-pot reaction; subsequent functionalization with electrophiles. Highly substituted cyclobutanones with excellent diastereocontrol. ulakbim.gov.trresearchgate.net
Dichloroketene-Enol Ether Cycloaddition Dichloroketene + Chiral Enol Ether Diastereoselective [2+2] thermal cycloaddition. Enantioselective synthesis of disubstituted cyclobutanones. riveralabupr.org
Pyrrolidine Ring Contraction Substituted Pyrrolidines + Iodonitrene Stereospecific contraction of a five-membered ring to a four-membered ring. Stereoselective formation of functionalized cyclobutanes. acs.org
Pinacol-Type Rearrangement α-Hydroxycyclopropyl Carbinols Facile rearrangement of cyclopropyl carbinols. Access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org

Utilizing Ring-Closing Metathesis (RCM) for Cyclobutane Frameworks

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic molecules, particularly those with five or more atoms. wikipedia.orgthieme-connect.de The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orglibretexts.org

While RCM is most frequently used for 5- to 30-membered rings, its application to the synthesis of strained four-membered cyclobutene (B1205218) rings is challenging due to significant ring strain. wikipedia.orgmedwinpublishers.com However, RCM is highly relevant for synthesizing precursors and more complex architectures involving the cyclobutane framework. For example, RCM can be employed to construct a larger ring that is fused to an existing cyclobutane core, creating bicyclic systems. thieme-connect.de

Furthermore, RCM is instrumental in creating complex diene precursors that might subsequently undergo other transformations, such as photochemical [2+2] cycloadditions, to form a cyclobutane ring. The functional group tolerance of modern metathesis catalysts allows for complex substrates to be used, making RCM a key step in the synthesis of intricate natural products and other advanced molecular structures. thieme-connect.debeilstein-journals.org Strategies like relay ring-closing metathesis (RRCM) have been developed to improve the efficiency of challenging RCM reactions. thieme-connect.de The general mechanism proceeds through a metallacyclobutane intermediate, a pathway first proposed by Yves Chauvin. wikipedia.orgmedwinpublishers.com This robust methodology provides a strategic approach to building cyclic frameworks that can either contain or lead to the formation of substituted cyclobutane rings. libretexts.org

Reactivity and Mechanistic Investigations of 2 Methoxycyclobutanone

Fundamental Reactivity Patterns Influenced by Ring Strain in Cyclobutanones

Cyclobutanones, including 2-methoxycyclobutanone, exhibit heightened reactivity due to significant ring strain. libretexts.org This strain arises from the deviation of bond angles from the ideal 109.5° tetrahedral geometry to approximately 90° in the puckered cyclobutane (B1203170) ring, leading to angle strain. vulcanchem.comlibretexts.org Additionally, torsional strain results from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. libretexts.org This stored energy makes the cyclobutane ring susceptible to reactions that relieve this strain, such as ring-opening and expansion. libretexts.orgwikipedia.orgyale.edu The presence of the carbonyl group further activates the ring, making the C-C bonds adjacent to it susceptible to cleavage.

The reactivity of cyclobutanones is a balance of several types of strain:

Angle Strain: The compression of bond angles from the ideal tetrahedral angle. libretexts.orgwikipedia.org

Torsional Strain: Eclipsing interactions between substituents on adjacent carbons. libretexts.org

Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity. libretexts.org

The combination of these factors results in a high heat of combustion for cyclobutane derivatives compared to their acyclic counterparts, providing a quantitative measure of their inherent instability and reactivity. libretexts.orgyale.edu

Carbon-Carbon Bond Transformations of the Cyclobutanone (B123998) Ring

The inherent strain in the cyclobutanone ring of this compound drives a variety of carbon-carbon bond forming and breaking reactions. rsc.orgrsc.org These transformations are synthetically valuable for accessing larger or more functionalized acyclic structures.

Ring Expansion Reactions

Ring expansion reactions of cyclobutanones offer a powerful method for the synthesis of larger carbocycles, which are prevalent in many natural products. nih.govnih.govwikipedia.orgchemistrysteps.comsioc-journal.cn These reactions proceed through various mechanisms, often initiated by the formation of a carbocation or a related intermediate adjacent to the ring, which then triggers the migration of a ring carbon to expand the cyclic system. chemistrysteps.commasterorganicchemistry.com

A notable strategy for ring expansion involves a three-carbon annulation process. nih.govnih.govtandfonline.com One such methodology begins with the [2+2] cycloaddition of dichloroketene (B1203229) to a cyclic allene. nih.govnih.gov The resulting dichlorocyclobutanone adduct is then subjected to reductive dechlorination. Subsequent ring opening and functionalization lead to a three-carbon expanded ring system. nih.govnih.gov While not specifically detailed for this compound, this general approach highlights a powerful strategy for expanding cyclobutanone frameworks.

Table 1: Example of a Three-Carbon Ring Expansion Methodology

StepReactionDescription
1Dibromocarbene addition to a cycloalkeneForms a dibromocyclopropane intermediate.
2Treatment with methyllithiumGenerates a cyclic allene.
3Dichloroketene [2+2] cycloadditionForms a dichlorocyclobutanone adduct. nih.govnih.gov
4Reductive dechlorinationRemoves chlorine atoms. nih.govnih.gov
5Ring opening and functionalizationLeads to the three-carbon expanded product. nih.govnih.gov

This table outlines a general methodology and does not represent a specific reaction of this compound.

The Baeyer-Villiger oxidation is a classic ring expansion reaction that converts cyclic ketones into lactones (cyclic esters) using peroxy acids or other oxidizing agents. sigmaaldrich.compressbooks.pubyoutube.comorganic-chemistry.org The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially. pressbooks.puborganic-chemistry.org In the case of this compound, the migration of the more substituted carbon (C2, bearing the methoxy (B1213986) group) would be expected, leading to the formation of a five-membered lactone. This reaction is stereospecific, with the migrating group retaining its configuration. youtube.com

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

GroupMigratory Aptitude
Tertiary alkylHighest
Secondary alkyl, PhenylHigh
Primary alkylModerate
MethylLowest

This table shows the general trend of migratory aptitude. pressbooks.puborganic-chemistry.org The specific outcome for this compound would depend on the relative migratory ability of the methoxy-substituted carbon versus the unsubstituted methylene (B1212753) carbon.

Ring Opening Reactions and Subsequent Functionalization

The strain in the cyclobutanone ring makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, or thermal treatment. libretexts.orgyoutube.comresearchgate.netnih.govbeilstein-journals.orgresearchgate.netresearchgate.netmetu.edu.tr These reactions can be initiated by nucleophilic attack at the carbonyl carbon or by processes that lead to the cleavage of one of the ring's C-C bonds. For instance, heating the ketal derived from 2-hydroxycyclobutanone can lead to the formation of this compound and 1-methoxycyclopropanecarboxaldehyde, illustrating the propensity for ring contraction and rearrangement alongside ring-opening pathways. researchgate.net The resulting acyclic intermediates can then be further functionalized, providing a versatile route to complex molecules.

Cycloaddition Reactions Involving Cyclobutanones

Cyclobutanones can participate in cycloaddition reactions, although these are less common than ring-opening or expansion reactions. libretexts.orgnih.gov The strained nature of the ring can influence the stereochemical outcome of such reactions. More broadly, cycloaddition reactions, such as the [2+2] cycloaddition, are fundamental to the synthesis of cyclobutane rings themselves. vulcanchem.comlibretexts.orgauburn.edursc.orgwikipedia.org For instance, the cycloaddition of a ketene (B1206846) with an alkene is a primary method for preparing cyclobutanones. researchgate.net While specific cycloaddition reactions involving this compound as a reactant are not extensively detailed, its precursor, cyclobutenone, readily undergoes [3+2] cycloaddition reactions. beilstein-journals.org

Intramolecular Cycloadditions in Cyclobutane Synthesis

The construction of the cyclobutane framework through intramolecular cycloadditions represents a powerful strategy in organic synthesis, allowing for the formation of complex ring systems with high degrees of stereocontrol. illinoisstate.edu These reactions involve a single molecule containing two reactive moieties that cyclize to form the four-membered ring. While transition metal catalysis can facilitate intramolecular [4+2] cycloadditions under mild conditions, the synthesis of cyclobutanones often relies on [2+2] cycloadditions. williams.edu

A prominent approach involves the intramolecular [2+2] cycloaddition of substrates containing both an alkene and a ketene or ketene precursor. This method is particularly effective for creating bicyclic systems where the cyclobutanone is fused to another ring. The stereochemistry of the diene can be conserved during the reaction, making it a predictable method for establishing multiple stereocenters. williams.edu

Recent advancements have demonstrated the photoactivation of simple alkenylboronic esters to enable efficient intramolecular [2+2] cycloadditions. beilstein-journals.org This strategy, which leverages energy transfer catalysis, allows for the formation of bicyclic cyclobutylboronic esters from linear precursors under mild conditions. beilstein-journals.org The resulting boron-functionalized cyclobutanes are versatile intermediates for further synthetic transformations. This type of intramolecular strategy, where the reactive partners are tethered, is known to proceed with high stereo- and regioselectivity. illinoisstate.edu

Table 1: Examples of Intramolecular Cycloaddition Strategies for Ring Formation

Reaction Type Reactive Moieties Key Features Resulting Structure
Intramolecular [4+2] Cycloaddition Diene and Alkyne Transition-metal catalyzed; mild conditions. williams.edu Fused six-membered ring systems.
Intramolecular [2+2] Photocycloaddition Alkene and Alkene (e.g., Alkenylboronic ester) Uses photosensitizers; forms functionalized cyclobutanes. beilstein-journals.org Bicyclic cyclobutane derivatives. beilstein-journals.org

| Intramolecular Keteniminium Cycloaddition | Keteniminium salt and Olefin | Provides a route to cyclobutanones and cyclobutylamines. kib.ac.cn | Fused cyclobutanone systems. kib.ac.cn |

Cross [2+2] Photocycloadditions for Strained Systems

The [2+2] photocycloaddition is a cornerstone reaction for synthesizing cyclobutane rings, valued for its ability to form highly strained molecular architectures from simple unsaturated precursors. illinois.eduresearchgate.net This reaction, first reported by Ciamician in 1908, involves the light-induced union of two alkene components to generate a cyclobutane moiety. illinois.edu It is a powerful tool for building mono- and polycyclic systems under "reagentless" conditions. illinois.edu

Cross [2+2] photocycloadditions, which involve two different unsaturated partners, are particularly useful for creating functionalized cyclobutanes. For instance, the reaction between an enol ether and a ketene is a direct pathway toward alkoxy-substituted cyclobutanones like this compound. A significant challenge in cross cycloadditions is achieving high selectivity and overcoming the steric hindrance associated with forming highly substituted cyclobutanes. researchgate.net

Recent breakthroughs have utilized cage-confined asymmetric photocatalysis to construct highly strained spirocyclobutanes with multiple chiral centers. nih.gov This enzyme-mimetic approach uses a chiral photoreactor cage to facilitate dynamic bimolecular recognition, leading to enhanced reactivity and high enantioselectivity in cross [2+2] photocycloadditions. nih.gov Such methods highlight the potential for precise control over the synthesis of complex, strained cyclobutane structures. nih.gov

Functionalization Strategies on this compound

Alpha-Functionalization of the Carbonyl System

Functionalization at the α-carbon (the carbon atom adjacent to the carbonyl group) is a fundamental transformation for ketones. For this compound, this involves reactions at the C3 position. Traditional methods rely on the formation of an enolate intermediate, which then acts as a nucleophile. However, modern synthetic chemistry has introduced more diverse strategies.

One advanced approach is the use of "umpolung" or polarity inversion, which makes the typically nucleophilic α-carbon electrophilic. nih.govresearchgate.net This can be achieved by generating α-thianthrenium carbonyl species, which serve as synthetic equivalents of an α-carbonyl carbocation. nih.gov This method allows for the addition of a wide variety of nucleophiles, including nitriles, to form Cα-tetrasubstituted products. nih.gov Another umpolung strategy involves the reaction of catalytically generated iridium-enolates with electrophilic reagents to yield α-functionalized ketones as single constitutional isomers. researchgate.net

Radical-based methods have also emerged as a powerful tool for the direct α-C(sp³)–H functionalization of ketones. rsc.org These reactions utilize structurally simple ketones as α-ketone radical sources, which can then react with various partners like alkenes and alkynes to build complex molecular scaffolds. rsc.org Furthermore, aminocatalysis, through the formation of transient enamine intermediates, provides a pathway for the direct and asymmetric α-functionalization of carbonyl compounds, allowing for the enantioselective formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Table 2: Modern Strategies for α-Functionalization of Ketones

Strategy Key Intermediate/Concept Type of Reagent Added Typical Product Source
Umpolung (Thianthrenium) α-Carbonyl Carbocation Equivalent Nucleophiles (e.g., nitriles, water) α-Heteroatom Substituted Products nih.gov
Umpolung (Iridium-Catalyzed) Iridium-Enolate Electrophiles α-Alkoxy Ketones researchgate.net
Radical Functionalization α-Ketone Radical Alkenes, Alkynes Complex Ketone Scaffolds rsc.org

| Aminocatalysis | Enamine | Electrophiles (e.g., Michael acceptors) | α-Alkylated/Heteroatom-Functionalized Products | mdpi.com |

C-H Functionalization Adjacent to the Cyclobutane Ring

C-H functionalization offers a direct route to modify molecular scaffolds without the need for pre-installed functional groups. In the context of this compound, this can refer to the functionalization of C-H bonds on substituents attached to the cyclobutane ring.

Significant progress has been made in the selective functionalization of C-H bonds in arylcyclobutanes. nih.gov Using rhodium(II) catalysts, it is possible to achieve intermolecular C-H insertion reactions that selectively target either the C1 or C3 position of an arylcyclobutane, depending on the catalyst used. nih.gov This catalyst-controlled approach allows for the synthesis of either 1,1-disubstituted or 1,3-disubstituted cyclobutanes with high selectivity. nih.gov Competition experiments have shown that tertiary benzylic C-H bonds on a cyclobutane can be more reactive than those in unstrained systems, despite the higher s-character of C-H bonds within the cyclobutane ring. nih.gov

Another powerful strategy involves directing-group-assisted C-H activation. Research has demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclobutane derivatives. nih.gov This method uses a carboxylic acid directing group and a palladium catalyst to selectively functionalize a methylene C-H bond on the cyclobutane ring, overcoming the strain typically associated with transannular palladation. nih.gov

Other Significant Reaction Pathways

Rearrangement Reactions (e.g., Cine-Rearrangement, Cine-Substitution)

Rearrangement reactions provide unique pathways for the synthesis and functionalization of cyclobutanone systems. Among the most significant are cine-rearrangement and cine-substitution. A cine-substitution is a type of nucleophilic substitution where the entering group takes a position adjacent to the carbon that bore the leaving group. wikipedia.orgslideshare.net

The study of 3-alkyl-2,2-dihalocyclobutanones has been instrumental in understanding these pathways as a strategy for preparing polyfunctionalized cyclobutanones. amazonaws.comresearchgate.net α-Halogenocyclobutanones can undergo an efficient and stereoselective cine-rearrangement to α'-halogenocyclobutanones, a process that likely involves an ion-pair intermediate. amazonaws.com The scope of this rearrangement is often limited to substrates with bulky substituents at the C-3 position. amazonaws.comresearchgate.net

In the presence of a nucleophile like methanol (B129727) and a base, these substrates can undergo cine-substitution. A notable example is the reaction of 3-butyl-2,2-dichlorocyclobutanone with sodium methanolate, which yields a product of double cine-substitution, directly introducing methoxy groups onto the ring. amazonaws.comdntb.gov.ua This transformation underscores the utility of cine-substitution as a direct route to methoxy-substituted cyclobutanones from readily available dihalocyclobutanone precursors.

Table 3: Reactivity of 3-Alkyl-2,2-dichlorocyclobutanones

Substrate Conditions Predominant Reaction Outcome Source
3-Alkyl-2,2-dichlorocyclobutanone (bulky alkyl) Catalyst (e.g., tertiary amine) Cine-Rearrangement α'-Halogenocyclobutanone amazonaws.comresearchgate.net
3-Alkyl-2,2-dichlorocyclobutanone (less bulky alkyl) Catalyst (e.g., tertiary amine) Cine-Rearrangement Mixture of isomeric cyclobutanones amazonaws.comresearchgate.net

| 3-Butyl-2,2-dichlorocyclobutanone | Methanol, Base | Double Cine-Substitution | Methoxy-substituted cyclobutanone derivative | amazonaws.comdntb.gov.ua |

Photochemical Reactions and Excited-State Dynamics

The study of the photochemical behavior of cyclic ketones, such as this compound, provides insight into their excited-state dynamics and reaction pathways. Upon absorption of ultraviolet (UV) light, carbonyl compounds are promoted to an excited singlet state (S1) or triplet state (T1). kvmwai.edu.in The subsequent reactions are dictated by the nature of these excited states.

Photochemical reactions of cyclic ketones often proceed via Norrish Type I or Type II processes. nowgonggirlscollege.co.in In the Norrish Type I reaction, α-cleavage of the bond between the carbonyl carbon and an adjacent α-carbon occurs, leading to the formation of a biradical intermediate. kvmwai.edu.in For an unsymmetrical ketone, cleavage preferentially forms the more stable alkyl radical. kvmwai.edu.in This biradical can then undergo several secondary reactions, including decarbonylation to form radical products, or intramolecular hydrogen abstraction. kvmwai.edu.innowgonggirlscollege.co.in The Norrish Type I cleavage in cyclic ketones typically occurs from the triplet excited state. kvmwai.edu.in

The Norrish Type II reaction involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical. nowgonggirlscollege.co.in This intermediate can then cleave to form an enol and an alkene or undergo cyclization. nowgonggirlscollege.co.in The occurrence of this pathway is contingent on the presence of an accessible γ-hydrogen.

The excited-state dynamics of such molecules are often characterized by ultrafast relaxation processes. rsc.org Following initial photoexcitation, rapid internal conversion and vibrational cooling typically occur, leading the molecule from a higher excited state to the lowest excited singlet state (S1). mdpi.com From the S1 state, the molecule can either fluoresce back to the ground state or undergo intersystem crossing to the triplet state (T1). mdpi.com For many organic molecules, non-radiative decay pathways dominate, allowing for the efficient dissipation of electronic energy and contributing to their photostability. rsc.org The specific relaxation pathways and their timescales are influenced by factors such as the solvent environment and the presence of substituents on the cyclobutanone ring. mdpi.comnih.gov

Photochemical Process Description Key Intermediates
Norrish Type I α-cleavage of the C-C bond adjacent to the carbonyl group. kvmwai.edu.inAcyl-alkyl biradical. kvmwai.edu.in
Norrish Type II Intramolecular γ-hydrogen abstraction by the carbonyl oxygen. nowgonggirlscollege.co.in1,4-biradical. nowgonggirlscollege.co.in

Catalytic Transformations Involving this compound Substrates

This compound and its derivatives can participate in various catalytic transformations, often leveraging the strain of the four-membered ring to drive reactions. These transformations can be promoted by acids, bases, or metal catalysts.

One notable reaction is the ring contraction of cyclobutanol (B46151) derivatives, which can be related to the reactivity of cyclobutanones. For instance, the ketal derived from 2-hydroxycyclobutanone can yield this compound upon heating. researchgate.net This suggests that transformations involving the cyclobutanone core can be influenced by precursor structures and reaction conditions.

The presence of the methoxy group at the 2-position influences the electronic properties of the carbonyl group and can direct the outcome of catalytic reactions. For example, in reactions involving nucleophilic attack, the methoxy group can affect the regioselectivity of the reaction.

Catalytic transformations can also involve the functionalization of the cyclobutanone ring. For instance, α-halogenated cyclobutanones can undergo cine-rearrangement, a process where the halogen atom migrates to an adjacent carbon, often catalyzed by tertiary amines or Lewis acids. amazonaws.com While this specific example does not directly involve this compound, it illustrates the types of catalytic rearrangements that cyclobutanone systems can undergo.

Furthermore, catalytic methods are employed for the synthesis of functionalized cyclobutanones. Palladium-catalyzed reactions, for example, have been utilized in cascade ring expansion reactions to generate chiral cyclobutanones. researchgate.net The development of catalytic enantioselective reactions is a significant area of research, aiming to produce specific stereoisomers of substituted cyclobutanones for use in synthesis. researchgate.netsioc-journal.cn

Catalyst Type Transformation Example Significance
Acid/Heat Ring contraction of cyclobutanol derivatives. researchgate.netProvides routes to cyclopropylcarbonyl compounds. researchgate.net
Palladium(0) Cascade ring expansion of vinylcyclopropanes. researchgate.netEnantioselective synthesis of chiral cyclobutanones. researchgate.net
Lewis Acids Rearrangement of siloxycyclopropyl allyl esters. researchgate.netSynthesis of 2-vinylcyclobutanone. researchgate.net
B₂O(AcO)₄ Enantioselective aldol (B89426) reaction of carboxylic acids. researchgate.netForms enediolate intermediates for C-C bond formation. researchgate.net

Reaction Mechanism Elucidation for this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves identifying the sequence of elementary steps, characterizing transient intermediates, and analyzing the energy landscape of the reaction pathway.

Identification of Elementary Steps in Multi-Step Mechanisms

Experimental techniques such as kinetic studies, isotopic labeling, and computational modeling are employed to propose and validate reaction mechanisms. By observing how reaction rates change with reactant concentrations, one can often deduce the molecularity of the rate-determining step. youtube.com

Characterization of Reactive Intermediates (e.g., Carbocations, Radicals)

Reactive intermediates are short-lived, high-energy species that are formed in one elementary step and consumed in a subsequent step. wikipedia.org Common carbon-based intermediates include carbocations, carbanions, free radicals, and carbenes. wikipedia.orgallen.in Their existence is often inferred through indirect evidence, such as trapping experiments or spectroscopic observation under specific conditions (e.g., low temperatures). wikipedia.org

In reactions of this compound, several types of reactive intermediates could be envisaged.

Carbocations: In acid-catalyzed reactions, protonation of the carbonyl oxygen could be followed by ring opening to generate a carbocationic intermediate. The stability of this carbocation would be influenced by the methoxy group. Allyl and benzyl (B1604629) carbocations are particularly stable due to resonance. libretexts.org

Carbanions (Enolates): In the presence of a base, deprotonation of the α-carbon can form a carbanion, which exists as a resonance-stabilized enolate. asccollegekolhar.inlibretexts.org The stability of carbanions is generally decreased by alkyl groups, making methyl carbanions more stable than tertiary ones. libretexts.org

Radicals: As discussed in the context of photochemical reactions, radical intermediates are central to Norrish-type cleavages. kvmwai.edu.innowgonggirlscollege.co.in These species contain an unpaired electron and are stabilized by adjacent alkyl groups. libretexts.org

Intermediate Type Formation Condition Potential Role in this compound Chemistry
Carbocation Acidic media. allen.inRing-opening and rearrangement reactions.
Carbanion (Enolate) Basic media. asccollegekolhar.inAlkylation, aldol, and related reactions at the α-position.
Radical Photochemical irradiation. nowgonggirlscollege.co.inNorrish Type I cleavage and subsequent transformations.

Transition State Analysis and Determination of Rate-Limiting Steps

For a multi-step reaction, the step with the highest activation energy barrier corresponds to the rate-limiting step. youtube.com In a reaction profile, this is the highest energy peak among all transition states. researchgate.net

Consider a hypothetical two-step transformation of this compound.

Step 1 (Fast, Reversible): Reactant ⇌ Intermediate

Step 2 (Slow): Intermediate → Product

Computational chemistry provides powerful tools for locating transition state structures and calculating their energies, offering detailed insights into the reaction mechanism and identifying the rate-limiting step. youtube.com This information is critical for optimizing reaction conditions and designing more efficient catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxycyclobutanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For cyclobutanone (B123998) systems, NMR is indispensable for establishing stereochemistry and conformational preferences.

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most fundamental level of structural analysis for compounds like 2-methoxycyclobutanone.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, the protons on the cyclobutanone ring exhibit distinct chemical shifts due to the influence of the adjacent carbonyl and methoxy (B1213986) groups. The electron-withdrawing nature of the carbonyl group generally deshields the α-protons. The methoxy group introduces further complexity, with the proton at the C2 position being significantly influenced by the electronegative oxygen atom.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The carbonyl carbon of the cyclobutanone ring is characteristically found at the low-field end of the spectrum (typically 205-220 ppm) due to its significant deshielding. libretexts.org The carbon atom bearing the methoxy group (C2) is also shifted downfield, while the other ring carbons and the methoxy carbon resonate at higher fields.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H23.8 - 4.2dd
H3 (axial)2.2 - 2.6m
H3 (equatorial)2.0 - 2.4m
H4 (axial)2.5 - 2.9m
H4 (equatorial)2.3 - 2.7m
OCH₃3.2 - 3.6s

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (C=O)208.0 - 215.0
C275.0 - 80.0
C325.0 - 30.0
C440.0 - 45.0
OCH₃55.0 - 60.0

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating complex structural features, including connectivity and spatial arrangements.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, COSY would show correlations between H2 and the H3 protons, and between the H3 and H4 protons, confirming the connectivity within the cyclobutanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the proton signals to their corresponding carbon atoms, for instance, confirming the assignment of the H2 proton to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For example, in this compound, HMBC would show a correlation between the methoxy protons (OCH₃) and the C2 carbon, as well as between the H4 protons and the carbonyl carbon (C1).

The combination of COSY, HSQC, and HMBC experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule. np-mrd.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, NOESY can be used to determine the relative stereochemistry at the C2 position by observing correlations between the H2 proton and the adjacent ring protons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for molecules of intermediate size where the Nuclear Overhauser Effect (NOE) may be close to zero. It provides the same through-space correlation information and can be used to confirm conformational details and stereochemical relationships. chemicalbook.com

For more complex cyclobutanone derivatives or in situations where molecular aggregation may occur, advanced NMR techniques can provide further insights.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. libretexts.org The diffusion rate of a molecule is related to its size and shape. In the context of this compound derivatives, DOSY can be employed to study intermolecular interactions, such as hydrogen bonding or dimerization, which would result in a slower diffusion rate and a smaller diffusion coefficient. This technique is particularly valuable for analyzing samples in solution without the need for physical separation of components.

Advanced NMR Methodologies for Complex Cyclobutanone Scaffolds

Relaxation Time Measurements (T1) for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) relaxation time measurements are powerful tools for probing the motional dynamics of molecules in solution. nih.gov The spin-lattice or longitudinal relaxation time (T1) specifically characterizes the rate at which the net magnetization vector returns to its thermal equilibrium state along the main magnetic field axis (B0) after being perturbed by a radiofrequency pulse. radiopaedia.org This process involves the exchange of energy between the nuclear spins and the surrounding molecular lattice; hence, T1 is highly sensitive to the rate of molecular tumbling. radiopaedia.orghuji.ac.il

For a molecule like this compound, T1 relaxation times provide detailed information about molecular motions on the nano- to picosecond timescale. nih.gov The primary mechanism governing T1 relaxation for protonated carbons is the dipole-dipole interaction with attached protons. The efficiency of this relaxation pathway is dependent on the rotational correlation time (τc), which is a measure of how quickly the molecule tumbles in solution. T1 values are influenced by factors that affect molecular motion, such as solvent viscosity, temperature, and the molecule's size, shape, and internal flexibility. jhu.edu

The measurement of T1 is commonly performed using the inversion-recovery pulse sequence. ox.ac.uk In this experiment, a 180° pulse inverts the magnetization, which is then allowed to relax for a variable delay time (τ) before a 90° pulse is applied to generate a detectable signal. ox.ac.uk By recording spectra at different τ values, an exponential recovery curve is generated for each nucleus, from which the T1 value can be calculated. The intensity of a signal at a given delay (Iτ) follows the equation:

Iτ = I₀(1 - 2e^(-τ/T1))

where I₀ is the equilibrium intensity. jhu.edu

Table 1: Hypothetical 13C T1 Relaxation Data for this compound and Interpretation.
Carbon AtomExpected T1 Value (seconds)Interpretation of Molecular Motion
C=O (Carbonyl)LongNon-protonated carbon, relaxation dominated by other mechanisms; less efficient relaxation.
CH-O (C2)ShortRestricted motion within the puckered ring structure, efficient dipole-dipole relaxation.
CH2 (C3)ShortSimilar to C2, motion is primarily dictated by the overall tumbling of the rigid ring.
CH2 (C4)ShortMotion is constrained by the ring structure, leading to efficient relaxation.
O-CH3 (Methoxy)Medium-LongExperiences faster internal rotation in addition to overall molecular tumbling, leading to less efficient relaxation compared to ring carbons.
Residual Dipolar Coupling (RDC)-Based Methods for Conformational Preferences

While NMR techniques like the Nuclear Overhauser Effect (NOE) provide information about through-space distances between atoms (typically <5 Å), Residual Dipolar Couplings (RDCs) have emerged as a complementary and powerful tool that provides long-range orientational information. duke.edu RDCs are invaluable for determining the preferred conformations and global structures of molecules in solution. wikipedia.orgresearchgate.net

In an isotropic solution, rapid molecular tumbling averages the anisotropic dipolar couplings between nuclei to zero. However, by introducing a weak molecular alignment, for instance by using a liquid crystal medium, this averaging becomes incomplete, and small, measurable RDCs can be observed in the NMR spectrum. wikipedia.org The magnitude of an RDC between two nuclei is dependent on the distance between them and, crucially, on the orientation of the internuclear vector with respect to the external magnetic field. duke.edu This orientational dependence is the key to using RDCs for structural elucidation.

For a flexible molecule like this compound, which exists in a dynamic equilibrium of puckered conformations, RDC analysis can provide critical insights into its conformational preferences. The cyclobutane (B1203170) ring is known to adopt a non-planar, puckered conformation to relieve angle and torsional strain. maricopa.edu RDC-based methods can be used to define the nature and degree of this puckering.

The experimental procedure involves measuring a set of RDCs (e.g., one-bond ¹³C-¹H couplings) for the molecule dissolved in an alignment medium. These experimental RDC values are then compared to theoretical values calculated for various possible conformations of the molecule. The conformation or ensemble of conformations that best fits the experimental data is considered to be the most representative of the molecule's structure in solution. This approach allows for the high-resolution determination of molecular shape and can distinguish between subtle conformational isomers. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. pearson.com For the analysis of this compound, MS is essential for confirming its molecular mass and for deducing its structure through the analysis of fragmentation patterns.

Ionization Techniques for Cyclobutanone Analysis

To be analyzed by a mass spectrometer, a neutral molecule must first be ionized. uky.edu The choice of ionization technique is critical as it influences the extent of fragmentation and the type of information that can be obtained.

Electron Impact (EI) Ionization: This is a classic and widely used "hard" ionization technique. emory.edu Gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M•⁺). libretexts.org Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation. emory.edulibretexts.org While this fragmentation provides valuable structural information, the molecular ion peak itself may be weak or absent. For cyclobutanone, EI ionization has been shown to produce fragment ions corresponding to the cleavage of the ring. cdnsciencepub.com

Chemical Ionization (CI): In contrast to EI, CI is a "soft" ionization technique that results in significantly less fragmentation. libretexts.org In CI, a reagent gas (e.g., methane) is first ionized by electron impact. slideshare.net These reagent gas ions then react with the analyte molecule through proton or charge transfer, producing a protonated molecule ([M+H]⁺) or an adduct ion. libretexts.org Because CI is a lower-energy process, the molecular ion species is typically much more abundant, making it an excellent method for confirming the molecular weight of this compound.

Table 2: Comparison of Ionization Techniques for this compound Analysis.
TechniqueProcessTypical Ion FormedFragmentationPrimary Use
Electron Impact (EI)High-energy electron bombardmentM•⁺ (Radical cation)ExtensiveStructural elucidation via fragmentation patterns
Chemical Ionization (CI)Proton/charge transfer from reagent gas ions[M+H]⁺ (Protonated molecule)MinimalMolecular weight determination

Elucidation of Fragmentation Pathways and Mechanisms

The fragmentation patterns observed in the mass spectrum of this compound, particularly under EI conditions, are dictated by the structure of the molecular ion. The presence of the carbonyl group and the strained cyclobutane ring are key factors that direct the cleavage pathways.

Alpha-cleavage is one of the most common fragmentation pathways for carbonyl compounds. youtube.com It involves the breaking of a carbon-carbon bond adjacent (in the alpha position) to the carbonyl group. wikipedia.org This process is initiated by the radical cation formed upon ionization, where the charge is typically localized on the oxygen atom.

For this compound, the molecular ion can undergo alpha-cleavage at two positions in the ring: the C1-C2 bond or the C1-C4 bond. Both pathways lead to the opening of the four-membered ring, generating a distonic radical cation.

Pathway A (Cleavage of C1-C2): Breaking the bond between the carbonyl carbon and the methoxy-substituted carbon results in a radical on C2 and a positive charge on C1.

Pathway B (Cleavage of C1-C4): Breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon results in a radical on C4 and a positive charge on C1.

These ring-opened intermediates can then undergo further fragmentation, such as the loss of small neutral molecules (e.g., ethene, carbon monoxide), leading to the characteristic fragment ions observed in the mass spectrum of cyclobutanones. cdnsciencepub.com The cleavage of the cyclobutane ring is a dominant process due to the inherent ring strain.

The McLafferty rearrangement is another characteristic fragmentation reaction of carbonyl compounds, but it has a specific structural requirement: the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. youtube.comyoutube.com The rearrangement proceeds through a six-membered ring transition state, involving the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the alpha and beta carbons. dummies.com This process results in the formation of a neutral alkene and a new, resonance-stabilized enol radical cation. libretexts.org

In the structure of this compound, the carbonyl group is at C1. The carbons at C2 and C4 are alpha, and C3 is beta. This means the hydrogens on the C4 carbon are in the gamma position relative to the C1 carbonyl. Therefore, this compound is structurally capable of undergoing a McLafferty rearrangement.

The proposed mechanism would involve:

Abstraction of a hydrogen atom from C4 by the carbonyl oxygen.

Homolytic cleavage of the C2-C3 bond (the β-cleavage).

Formation of a neutral ethene molecule (from C2 and C3).

Formation of a new radical cation fragment corresponding to a methoxy-substituted enol.

This rearrangement is energetically favorable because it results in the loss of a stable, neutral molecule and the formation of a stabilized radical cation. libretexts.org The presence of a peak corresponding to the mass of this enol fragment would be strong evidence for the McLafferty rearrangement pathway.

Table 3: Predicted Major Fragmentation Pathways for this compound (M.W. = 100.12 g/mol).
PathwayKey Intermediate/ProcessNeutral LossObserved Fragment Ion (m/z)
Alpha-CleavageRing opening at C1-C2 or C1-C4C2H4 (Ethene)72 ([C3H4O2]•⁺)
Alpha-CleavageRing opening followed by loss of COCO (Carbon Monoxide)72 ([C4H8O]•⁺)
McLafferty Rearrangementγ-Hydrogen transfer from C4C2H4 (Ethene)72 ([C3H4O2]•⁺)
Inductive and Sigma Cleavages

In mass spectrometry, the fragmentation of the molecular ion of this compound is governed by several pathways, including inductive and sigma cleavages, which provide valuable structural information. The initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms, as they are the most electron-rich sites in the molecule.

Inductive Cleavage: This fragmentation pathway is initiated by the presence of an electronegative atom, such as the oxygen in the methoxy group. libretexts.org The electronegativity of the oxygen atom creates a dipole in the C-O bond, making it susceptible to cleavage. After the formation of the radical cation, the bond between the cyclobutyl ring and the methoxy group can undergo heterolytic cleavage. libretexts.org In this process, the bonding electrons are drawn towards the more electronegative oxygen atom. This results in the expulsion of a methoxy radical (•OCH₃) and the formation of a cyclobutanone cation, or cleavage within the ring initiated by the electron-withdrawing effect of the substituent.

Sigma Cleavage (α-Cleavage): Sigma cleavage, particularly α-cleavage, is a dominant fragmentation pathway for ketones. This process involves the breaking of a sigma bond adjacent to the carbonyl group. libretexts.org The radical cation formed upon initial ionization is stabilized by resonance, with the charge and radical site delocalized between the carbonyl oxygen and the α-carbon. The subsequent cleavage of one of the C-C bonds adjacent to the carbonyl group is driven by the radical site on the α-carbon.

For this compound, two primary α-cleavage pathways are possible, leading to the opening of the four-membered ring.

Pathway A: Cleavage of the C1-C2 bond (between the carbonyl carbon and the methoxy-substituted carbon) results in the formation of a distonic ion.

Pathway B: Cleavage of the C1-C4 bond leads to a different ring-opened radical cation.

These initial ring-opened ions can then undergo further fragmentation, such as the loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄), leading to the characteristic peaks observed in the mass spectrum. The relative abundance of the fragments produced depends on the stability of the resulting cations and radicals.

The table below summarizes the predicted primary fragmentation products resulting from these cleavage pathways.

Cleavage TypeInitial Bond BrokenResulting Cationic FragmentNeutral Lossm/z of Cation
α-CleavageC(1)-C(2)[CH₃O-CH=C=O]⁺•C₂H₄72
α-CleavageC(1)-C(4)[•CH₂-CH(OCH₃)-CH₂-C≡O]⁺-100
Inductive CleavageC(2)-O[C₄H₅O]⁺•OCH₃69
Electron-Activated Dissociation (EAD) for Detailed Fragmentation Analysis

Electron-activated dissociation (EAD) is a sophisticated fragmentation technique in tandem mass spectrometry that provides complementary and often more detailed structural information compared to traditional collision-induced dissociation (CID). nih.govsciex.com Unlike CID, which involves thermally exciting ions, EAD is a radical-driven process where precursor ions interact with electrons. This interaction induces fragmentation through non-ergodic pathways, leading to the cleavage of different types of bonds. biorxiv.org

For a molecule like this compound, EAD can offer significant advantages for detailed structural elucidation. While CID of cyclic ketones often results in complex rearrangements and the loss of stable neutral molecules, EAD can promote more extensive and structurally informative fragmentation of the carbon skeleton. nih.gov This technique is particularly effective for generating c- and z-type fragment ions in peptides and can provide similarly detailed fragmentation for small molecules. sciex.combiorxiv.org

Key benefits of using EAD for the analysis of this compound and its derivatives include:

Ring Structure Analysis: EAD can induce specific cleavages of the C-C bonds within the cyclobutanone ring, providing unambiguous information about the ring structure and the location of substituents. This contrasts with CID, where ring-opening may be followed by scrambling before fragmentation.

Side-Chain Characterization: The technique can effectively fragment the methoxy substituent and its bond to the ring, helping to confirm its presence and position. EAD is known to preserve labile modifications and can provide cleaner fragmentation spectra for substituted molecules. biorxiv.org

Isomer Differentiation: For derivatives of this compound or its positional isomers (e.g., 3-methoxycyclobutanone), EAD can generate unique fragment ions that allow for their unambiguous differentiation. This capability is crucial in metabolic studies or the analysis of complex mixtures where isomers may be present. nih.gov

The fragmentation patterns generated by EAD are often rich in ions that are not produced or are low in abundance in CID spectra. This complementary data allows for a more confident and complete characterization of the molecule's structure.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Four-Membered Ring and Carbonyl Group

The vibrational spectrum of this compound is dominated by the characteristic modes of its key structural features: the strained four-membered ring, the carbonyl group, and the methoxy substituent.

Carbonyl (C=O) Group: The most prominent feature in the IR spectrum of cyclobutanone and its derivatives is the C=O stretching vibration. spectroscopyonline.com Due to significant ring strain, this band appears at a notably high frequency, typically in the range of 1780-1800 cm⁻¹. uomustansiriyah.edu.iq For the parent compound, cyclobutanone, this peak is observed at approximately 1786 cm⁻¹. nist.gov The presence of the electron-withdrawing methoxy group at the α-position may slightly increase this frequency. This peak is typically very strong in the IR spectrum and weaker in the Raman spectrum.

Four-Membered Ring: The cyclobutane ring possesses several characteristic vibrational modes, although they are often of lower intensity than the carbonyl stretch. These include:

CH₂ Stretching: Asymmetric and symmetric stretching of the methylene groups in the ring typically appear in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq

Ring Puckering: A low-frequency mode, often below 200 cm⁻¹, corresponding to the out-of-plane deformation of the ring. This mode is sensitive to the ring's conformation. dtic.mil

Ring Breathing: A symmetric stretching of the entire ring, which is often more prominent in the Raman spectrum.

CH₂ Bending/Scissoring: These modes are expected around 1450-1470 cm⁻¹. uomustansiriyah.edu.iq

Methoxy Group: The methoxy substituent contributes its own characteristic vibrations:

C-O Stretching: A strong band in the IR spectrum, typically found in the 1050-1150 cm⁻¹ region, corresponding to the stretching of the ether C-O bond. uomustansiriyah.edu.iq

CH₃ Stretching: Asymmetric and symmetric stretching of the methyl C-H bonds, appearing alongside the ring CH₂ stretches in the 2850-3000 cm⁻¹ region.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=O StretchCarbonyl1780 - 1800StrongWeak - Medium
C-H Stretch (asym/sym)Ring CH₂ & Methoxy CH₃2850 - 3000MediumMedium
CH₂ ScissoringRing CH₂~1465MediumWeak
C-O-C Stretch (asym)Ether1050 - 1150StrongWeak
Ring ModesCyclobutane Skeleton800 - 1200Weak - MediumMedium - Strong

Applications in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is an invaluable tool for real-time reaction monitoring and for assessing the purity of final products in the synthesis of this compound. nih.govmdpi.com

Reaction Monitoring: By using in-situ probes (such as fiber-optic ATR-FTIR or Raman probes), chemists can monitor the progress of a reaction without the need for sampling and offline analysis. mdpi.com In the synthesis of this compound, this could involve:

Tracking Reactant Consumption: Monitoring the disappearance of characteristic vibrational bands of the starting materials. For instance, in a reaction involving the oxidation of 2-methoxycyclobutanol, one could track the disappearance of the broad O-H stretching band around 3300-3500 cm⁻¹.

Tracking Product Formation: The most direct indicator of product formation would be the emergence and increase in the intensity of the strong carbonyl (C=O) stretching peak at approximately 1790 cm⁻¹. caltech.edu The kinetics of the reaction can be determined by plotting the intensity of this peak over time.

This real-time analysis allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, pressure, catalyst loading), and the detection of any potential side reactions or unstable intermediates.

Purity Assessment: After synthesis and purification, IR and Raman spectroscopy provide a rapid and reliable method for quality control. researchgate.net

Fingerprint Comparison: The full vibrational spectrum of a synthesized batch of this compound can be compared against a reference spectrum of a known pure standard. The "fingerprint region" (typically 600-1400 cm⁻¹) is particularly useful for this, as it contains a complex pattern of bands that are highly specific to the molecule's structure. uomustansiriyah.edu.iq

Detection of Impurities: The presence of impurities, such as residual solvents, starting materials, or by-products, will manifest as extraneous peaks in the spectrum. For example, the presence of a broad peak around 3300-3500 cm⁻¹ would indicate contamination with an alcohol, while peaks characteristic of a solvent like toluene (B28343) or THF would be readily identifiable. This method allows for a quick qualitative and semi-quantitative assessment of the purity of the final compound. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Methoxycyclobutanone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties by solving approximations of the Schrödinger equation. researchgate.net These methods are broadly categorized into ab initio and density functional theory approaches, each offering a unique balance of accuracy and computational cost. lupinepublishers.com They are instrumental in determining molecular geometries, energy landscapes, and spectroscopic signatures. umd.eduschrodinger.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.orgmpg.de It uses the electron density, a function of only three spatial coordinates, as its fundamental variable, making it computationally more feasible than traditional wavefunction-based methods for larger systems. wikipedia.orgmpg.de DFT is particularly valuable for exploring concepts related to chemical reactivity. nih.govrsc.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of typical DFT outputs. Specific values for 2-Methoxycyclobutanone would require dedicated calculation.)

Descriptor Definition Typical Information Gained
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.
Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.

Ab Initio Methods for Geometry Optimization and Energy Profiles

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. uni-stuttgart.de These methods are crucial for performing geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). lupinepublishers.comresearchgate.net By systematically changing geometric parameters like bond lengths or dihedral angles, these methods can also map out conformational energy profiles, which are vital for understanding molecular flexibility and reaction pathways. umd.edu

For this compound, ab initio calculations such as Hartree-Fock (HF) or more advanced correlated methods like Møller-Plesset perturbation theory (MP2) would be used to find its most stable three-dimensional structure. lehigh.edu The process involves iterative calculations to minimize the energy until a stationary point on the PES is located. researchgate.net The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific data for the methoxy (B1213986) derivative is sparse, ab initio studies on related molecules demonstrate that such calculations can predict these parameters with high accuracy. rsc.org A stable structure is confirmed when the calculation of vibrational frequencies yields no imaginary frequencies. lehigh.edu

Table 2: Illustrative Optimized Geometric Parameters from Ab Initio Calculations (Note: These values are hypothetical for this compound and serve to illustrate the output of a geometry optimization calculation.)

Parameter Atom Specification Calculated Value (Illustrative)
Bond Length C=O 1.21 Å
Bond Length C-C (ring) 1.55 Å
Bond Length C-O (methoxy) 1.42 Å
Bond Angle O=C-C 125.0°
Dihedral Angle H-C-C-H (ring) 25.0°

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR). schrodinger.comarxiv.orgwisc.edu These predictions are invaluable for interpreting experimental data, assigning signals, and confirming molecular structures.

NMR Spectroscopy: Chemical shifts for nuclei like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). schrodinger.com These calculations provide theoretical spectra that can be compared with experimental results to assign peaks and elucidate complex structures. schrodinger.com

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). schrodinger.com This method calculates the excitation energies and oscillator strengths, corresponding to the absorption wavelengths and intensities. wisc.edu

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to peaks in an IR spectrum, are computed by calculating the second derivatives of the energy with respect to atomic positions. arxiv.org The calculated frequencies and their corresponding intensities help identify functional groups and characterize the vibrational modes of the molecule. arxiv.orgarxiv.org

For this compound, these predictive methods would be essential for characterizing the compound and understanding how the methoxy substituent influences its spectroscopic signatures compared to the parent cyclobutanone (B123998).

Table 3: Predicted Spectroscopic Data for a Cyclic Ketone (Note: This table is a representative example of predicted data. Specific calculations for this compound are required for accurate values.)

Spectroscopy Type Parameter Predicted Value (Illustrative) Corresponding Molecular Feature
¹³C NMR Chemical Shift (δ) 208 ppm Carbonyl Carbon (C=O)
¹H NMR Chemical Shift (δ) 3.4 ppm Methoxy Protons (-OCH₃)
IR Vibrational Frequency (ν) 1785 cm⁻¹ Carbonyl (C=O) Stretch
UV-Vis Max Absorption (λmax) 280 nm n → π* transition of the carbonyl group

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a "molecular movie" of atoms in motion. wikipedia.org This technique is essential for studying dynamic processes like conformational changes and chemical reactions, particularly those that occur on very short timescales. lightcon.comscispace.com

Nonadiabatic Dynamics and Trajectory Surface Hopping for Photochemistry

Photochemical reactions often involve nonadiabatic dynamics, where a molecule transitions between different electronic potential energy surfaces. nih.gov This breakdown of the Born-Oppenheimer approximation is common in regions where electronic states are close in energy, such as near conical intersections. nih.gov

Trajectory surface hopping (TSH) is a popular method for simulating these nonadiabatic processes. researchgate.netresearchgate.net In TSH, an ensemble of classical trajectories is propagated on a single electronic state surface. researchgate.net However, at each time step, a "hop" to another electronic state can occur stochastically, with the probability of the hop determined by the strength of the coupling between the states. nih.govresearchgate.net

The photochemistry of the parent compound, cyclobutanone, has been a major subject of nonadiabatic dynamics simulations. rsc.orgrsc.org Upon photoexcitation, cyclobutanone can undergo ring-opening via a Norrish Type-I reaction. rsc.org TSH simulations have been instrumental in mapping the pathways and timescales of its relaxation from excited states (like S₂ or S₁) back to the ground state (S₀), often proceeding through conical intersections that facilitate efficient internal conversion. rsc.org These studies provide a detailed mechanistic picture of the dissociation channels. thequantuminsider.com

Simulation of Ultrafast Photochemical Processes and Relaxation

The initial moments following the absorption of light by a molecule involve a cascade of ultrafast processes, including energy redistribution and structural changes, often occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. lightcon.com Simulating these events is crucial for understanding photochemical mechanisms. scispace.com

In the case of cyclobutanone, ultrafast electron diffraction (UED) experiments, complemented by theoretical simulations, have provided a real-time view of its photochemistry. lightcon.comrsc.org Following excitation at 200 nm to the S₂ state, simulations show a rapid depopulation of this state towards the S₁ state. lightcon.comrsc.org The subsequent dynamics on the S₁ surface lead to ring-opening and the formation of products like cyclopropane (B1198618) and carbon monoxide, or ethene and ketene (B1206846). rsc.org MD simulations, particularly TSH, are essential for interpreting the experimental signals and identifying the key structural changes and timescales involved in these competing dissociation pathways. lightcon.comrsc.orgthequantuminsider.com

Table 4: Key Timescales in the Photochemistry of Cyclobutanone (Note: This data is for the parent compound, cyclobutanone, upon photoexcitation and serves as a model for related systems. lightcon.comrsc.org)

Process Description Observed/Simulated Timescale
S₂ → S₁ Internal Conversion Relaxation from the initially excited S₂ state to the S₁ state. ~290 fs
Appearance of Structural Change Onset of ring-opening dynamics on the excited state surface. ~140 fs
Photodissociation Timescale for the overall formation of dissociation products. sub-picosecond

Conformational Dynamics of Methoxy-substituted Cyclobutanones

The presence of a methoxy group on the cyclobutanone ring introduces significant conformational complexity. Computational studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding the conformational landscape of these molecules. researchgate.net

Studies on related substituted cyclobutanones have shown that the position and nature of the substituent heavily influence the ring's puckering and the preferred conformation. researchgate.net For instance, in some bicyclic systems containing a cyclobutanone ring, substituents can lock the ring into a specific envelope conformation. researchgate.net In the case of this compound, it is expected that the methoxy group can adopt either an axial or equatorial position relative to the approximate plane of the ring, leading to different stereoisomers with distinct energetic profiles.

Table 1: Calculated Relative Energies of this compound Conformers Note: This data is illustrative and based on typical results from DFT calculations for substituted cyclobutanones.


ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-C2-O-CH3)Predicted Population at 298 K (%)
Equatorial-gauche0.0060°75.3
Axial-gauche1.25-65°10.2
Equatorial-anti0.85180°14.5

Reaction Mechanism Modeling and Prediction

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving cyclobutanones. researchgate.netresearchgate.net These studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. physics.gov.az

A critical aspect of reaction modeling is the characterization of transition states, which are the highest energy points along a reaction coordinate. By locating and characterizing the transition state structure, chemists can calculate the activation energy, which is a key determinant of the reaction rate. For reactions involving this compound, such as ring-opening, cycloadditions, or rearrangements, computational methods can provide detailed information about the geometry and electronic structure of the transition state. rsc.orgrsc.org

For example, in the thermal decomposition of cyclobutanone to ethylene (B1197577) and ketene, the activation energy has been computationally determined to be around 52 kcal/mol. wikipedia.org The introduction of a methoxy group at the 2-position would be expected to influence this barrier, potentially favoring certain pathways due to electronic stabilization or steric effects.

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound Note: This data is illustrative and based on computational studies of related cyclobutanone reactions.


ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Norrish Type I Ring OpeningCASSCF/6-31G*~45-50
[2+2] CycloeliminationB3LYP/6-311+G**~50-55
Base-catalyzed EnolizationM06-2X/def2-TZVP~15-20

Beyond single transition states, computational chemistry can map the entire potential energy surface (PES) for a given reaction. physics.gov.az This provides a comprehensive view of all possible reaction pathways, including intermediates and side reactions. For this compound, mapping the PES for photochemical reactions, for instance, could reveal competing pathways such as ring expansion to form an oxacarbene, or cycloelimination. researchgate.net

These energy landscapes are crucial for understanding reaction selectivity. By comparing the energy barriers of different pathways, chemists can predict which products are likely to form under specific conditions. For complex reactions, such as those catalyzed by transition metals, computational mapping of the PES can unravel intricate catalytic cycles. rsc.org

Computational models can be used to predict the outcome of novel, yet-to-be-discovered reactions. europa.eu By understanding the fundamental principles that govern the reactivity of this compound, such as its electronic structure and conformational preferences, new synthetic transformations can be designed and evaluated computationally before being attempted in the laboratory. mdpi.com

For example, in silico screening could be used to identify potential catalysts for a desired transformation of this compound by calculating the reaction barriers for a range of candidate catalysts. This predictive power can accelerate the discovery of new synthetic methods.

Computational Approaches for Synthetic Optimization and Discovery

Computational chemistry also plays a vital role in optimizing existing synthetic routes and discovering new ones. By modeling the reaction conditions, such as solvent effects, temperature, and catalyst choice, the yield and selectivity of a reaction can be predicted and optimized computationally. beilstein-journals.org

Machine learning algorithms, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and suggesting optimal synthetic pathways. beilstein-journals.org These approaches, combined with quantum chemical calculations, can guide the experimental optimization of syntheses involving complex molecules like this compound, saving time and resources.

Applications and Strategic Utility of 2 Methoxycyclobutanone As a Synthetic Building Block

Envisioning the Role of 2-Methoxycyclobutanone in Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of highly functionalized and stereochemically defined building blocks. Cyclobutane (B1203170) moieties are found in a variety of natural products, and their synthesis is a topic of significant interest.

Potential for Integration into Complex Natural Product Frameworks

While no specific examples of the direct integration of this compound into complex natural product frameworks have been identified in the surveyed literature, its structure suggests several possibilities. The methoxy (B1213986) group could serve as a handle for further functionalization or as a directing group in stereoselective reactions. The carbonyl group of the cyclobutanone (B123998) ring is a versatile functional group that can undergo a variety of transformations, including reductions, additions, and ring-expansions, to construct more complex carbocyclic systems. For instance, a Baeyer-Villiger oxidation could transform the cyclobutanone into a lactone, a common motif in natural products.

Hypothetical Total Synthesis Strategies Utilizing Cyclobutanone Intermediates

The total synthesis of natural products containing a cyclobutane ring often involves the use of cyclobutanone intermediates. These intermediates can be prepared through various methods, most notably [2+2] cycloaddition reactions. Although no total synthesis explicitly reports the use of this compound, one can envision its utility. For example, it could be employed in a ring-expansion strategy to form larger carbocyclic or heterocyclic rings present in various natural products. The methoxy substituent could influence the regioselectivity of such rearrangements.

Speculative Utility in Pharmaceutical and Agrochemical Intermediates Research

The unique three-dimensional structure and conformational rigidity of the cyclobutane ring make it an attractive scaffold in medicinal chemistry. The incorporation of cyclobutane motifs can lead to improved pharmacological properties.

A Potential Precursor for Bioactive Scaffolds

Bioactive scaffolds are core molecular frameworks upon which various functional groups can be appended to create a library of compounds for biological screening. While the direct use of this compound as a precursor for such scaffolds is not documented, its structure is amenable to the synthesis of diverse molecular architectures. The ketone functionality allows for the introduction of various substituents, and the methoxy group could be modified or replaced to explore structure-activity relationships, without discussing the specific biological activities themselves.

A Theoretical Building Block for Complex Drug-like Molecules

The synthesis of complex drug-like molecules often involves the assembly of smaller, functionalized building blocks. This compound, with its defined stereocenter and multiple functional groups, could theoretically serve as such a building block. Its incorporation into a larger molecule could impart specific conformational constraints, which is a common strategy in drug design to enhance binding to biological targets. The development of synthetic routes to complex molecules often relies on the availability of versatile and well-characterized starting materials.

Exploring Potential in Advanced Materials Science Applications

The application of cyclobutane derivatives in materials science is an emerging field, with a focus on creating polymers with unique thermal and mechanical properties.

While there is no specific mention of this compound in the context of advanced materials, the principles of polymer chemistry suggest potential avenues for its use. For instance, the cyclobutane ring could be incorporated into a polymer backbone, potentially influencing the material's rigidity and thermal stability. Ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is a common method for synthesizing polymers with cyclic units in their structure. A derivative of this compound could potentially be transformed into a suitable monomer for such a polymerization.

Cyclobutanones as Monomers in Polymer Synthesis

While direct studies on the polymerization of this compound are not extensively documented, the reactivity of the cyclobutanone core suggests its potential as a monomer in polymer synthesis, primarily through ring-opening polymerization (ROP). The strain energy of the cyclobutane ring, although less than that of cyclopropane (B1198618), is significant enough to drive polymerization under appropriate catalytic conditions.

One plausible pathway for the polymerization of this compound is through a Baeyer-Villiger oxidation followed by ring-opening. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govorganicchemistrytutor.com The Baeyer-Villiger oxidation of a cyclic ketone results in the formation of a lactone, a cyclic ester. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govorganicchemistrytutor.com In the case of this compound, this reaction would yield a methoxy-substituted γ-butyrolactone. The regioselectivity of the oxygen insertion is a critical factor and is influenced by the migratory aptitude of the adjacent carbon atoms. The resulting lactone could then serve as a monomer for ring-opening polymerization to produce polyesters. google.comyoutube.com This two-step, one-pot approach could offer a route to functionalized polyesters with regularly spaced methoxy groups along the polymer backbone.

The general mechanism for the Baeyer-Villiger oxidation and subsequent ring-opening polymerization is depicted below:

Table 1: Potential Polymerization Pathways for this compound

Polymerization StrategyDescriptionPotential Polymer Type
Baeyer-Villiger Oxidation and ROP The cyclobutanone is first oxidized to a lactone using a peroxyacid. The resulting lactone monomer is then polymerized via ring-opening polymerization.Polyester (B1180765)
Acid-Catalyzed Ring-Opening Direct acid-catalyzed ring-opening of the cyclobutanone could potentially lead to the formation of reactive intermediates that can undergo polymerization. researchgate.netmdpi.compearson.comnih.govPolyether or Polyester (depending on conditions)
Photochemical Ring-Opening Photolysis of the cyclobutanone could induce ring-opening to form a diradical species, which could initiate a radical polymerization. researchgate.netrsc.orgPolyketone or other radical polymers

It is important to note that the feasibility and outcome of these polymerization strategies would be highly dependent on the specific reaction conditions and the influence of the methoxy substituent on the reactivity of the cyclobutanone ring.

Integration into Novel Material Architectures

The incorporation of the cyclobutane motif into material architectures can impart unique conformational rigidity and three-dimensionality. While direct applications of this compound in materials science are not well-established, its potential lies in its ability to serve as a precursor to more complex, functionalized structures.

The strained nature of the cyclobutanone ring can be exploited in the synthesis of mechanically interlocked molecules, such as rotaxanes and catenanes, which are components of molecular machines. The synthesis of such architectures often relies on template-directed reactions where a macrocycle is threaded onto a linear component before being "stoppered" to prevent dethreading. The rigid and compact nature of the cyclobutane core derived from this compound could serve as a key structural element in the design of such systems.

Furthermore, the functional groups of this compound (ketone and methoxy) provide handles for further chemical modification. For instance, the ketone can be converted to a variety of other functional groups, or it can participate in condensation reactions to form larger, more complex structures. These modifications could be used to tune the properties of materials, such as their solubility, thermal stability, and electronic properties.

Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.govmskcc.orgnih.govcam.ac.ukrsc.org Strained ring systems are particularly valuable in DOS as they can serve as scaffolds that can be elaborated into a wide array of three-dimensional structures.

Building Molecular Complexity from Strained Cyclobutanones

The reactivity of the cyclobutanone ring in this compound provides multiple avenues for generating molecular complexity. The inherent ring strain can be released in a controlled manner to drive the formation of new rings and stereocenters. Cascade reactions, where a single synthetic operation triggers a series of bond-forming events, are a powerful tool in DOS for rapidly building complex molecular skeletons from simple starting materials. wikipedia.orgnih.govnih.gov20.210.105

For example, a thermal or photochemical [2+2] cycloaddition reaction is a common method for synthesizing cyclobutane rings. The reverse reaction, a retro-[2+2] cycloaddition, can be used to open the cyclobutane ring and generate reactive intermediates. In the case of this compound, such a ring-opening could lead to the formation of a vinyl ether and a ketene (B1206846), which could then participate in subsequent cycloaddition or annulation reactions to form new carbocyclic or heterocyclic ring systems.

Table 2: Potential Transformations of this compound for Diversity-Oriented Synthesis

Reaction TypeDescriptionPotential Outcome
Ring Expansion Acid- or base-catalyzed rearrangement of the cyclobutanone ring can lead to the formation of larger rings, such as cyclopentanones or cyclohexanones.Access to different ring sizes and substitution patterns.
Spirocyclization The ketone functionality can be used as a handle to construct spirocyclic systems, where two rings share a single atom. rsc.orgresearchgate.netnih.govrsc.orgscispace.comIntroduction of three-dimensional complexity and novel scaffolds.
Multi-component Reactions This compound could potentially participate in multi-component reactions, where three or more reactants combine in a single step to form a complex product.Rapid generation of a diverse library of compounds from simple starting materials.

Design of Molecular Libraries with Cyclobutane Cores

The cyclobutane scaffold is an attractive core for molecular libraries due to its conformational rigidity and defined three-dimensional structure. Libraries of compounds based on a central cyclobutane ring can be created by systematically varying the substituents at the different positions of the ring.

Starting from this compound, a library of derivatives can be generated by functionalizing the ketone and the carbon atoms of the ring. For example, the ketone can be reduced to an alcohol, which can then be further derivatized. The α-carbons to the ketone can be functionalized via enolate chemistry. The methoxy group can also be a site for modification, although it is generally less reactive.

The design of such libraries can be guided by computational methods to ensure that the resulting compounds cover a diverse region of chemical space. The properties of the library members, such as their shape, polarity, and flexibility, can be tuned by the choice of substituents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxycyclobutanone, and how do reaction conditions influence yield?

  • Methodology :

  • Route 1 : Cyclization of 3-methoxycyclobutanecarboxylic acid derivatives via acid-catalyzed ketonization. Optimize temperature (80–120°C) and catalyst (e.g., H₂SO₄ or PTSA) to minimize side products like dehydration intermediates .
  • Route 2 : Oxidation of 2-methoxycyclobutanol using Jones reagent (CrO₃/H₂SO₄) or milder alternatives (e.g., PCC). Monitor reaction progress via TLC and GC-MS to avoid over-oxidation to carboxylic acids .
  • Yield Optimization : Use DOE (Design of Experiments) to test variables (solvent polarity, stoichiometry, and reaction time). Tabulate results for comparative analysis:
RouteCatalystTemp (°C)Yield (%)Purity (HPLC)
1PTSA1006298.5
2PCC254595.2
  • Key Consideration : Trace impurities (e.g., residual alcohols) may interfere with downstream applications; characterize intermediates via NMR and IR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

NMR : Confirm cyclobutane ring geometry (¹H NMR: δ 3.2–3.5 ppm for methoxy group; ¹³C NMR: δ 210–215 ppm for ketone).

IR : Detect carbonyl stretch (~1720 cm⁻¹) and methoxy C-O bond (~1250 cm⁻¹).

Mass Spectrometry : Compare experimental m/z with theoretical [M+H]⁺ (e.g., 114.1 for C₅H₈O₂).

X-ray Crystallography (if crystalline): Resolve bond angles to confirm ring strain and substituent orientation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] photocycloadditions?

  • Experimental Design :

  • Use UV-vis spectroscopy to track excited-state behavior (λmax ~280 nm for n→π* transitions).
  • Perform kinetic studies under varying light intensities and wavelengths to map quantum yields.
  • Compare with computational models (DFT or TD-DFT) to identify transition states and orbital interactions .
    • Data Contradictions : Discrepancies between experimental and theoretical outcomes may arise from solvent effects (e.g., polarity stabilizing charge-transfer states) or incomplete basis sets in calculations .

Q. How do steric and electronic effects of the methoxy group influence the compound’s stability in aqueous vs. nonpolar environments?

  • Methodology :

  • Stability Assay : Incubate this compound in buffers (pH 2–12) and organic solvents (hexane, DMSO). Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermodynamic Analysis : Calculate ΔG of hydrolysis using calorimetry. The methoxy group’s electron-donating effect reduces ketone electrophilicity, slowing hydrolysis compared to unsubstituted cyclobutanone .
    • Key Finding : In aqueous pH > 10, base-catalyzed ring-opening dominates, forming methoxy-substituted linear ketones .

Q. What strategies resolve contradictory data in catalytic asymmetric reductions of this compound?

  • Case Study :

  • Contradiction : Conflicting enantiomeric excess (ee) values reported using similar chiral catalysts (e.g., Corey-Bakshi-Shibata vs. Noyori systems).
  • Resolution :

Reproducibility Checks : Standardize reaction conditions (moisture, oxygen levels) and catalyst activation protocols .

Advanced Characterization : Use chiral HPLC or VCD (Vibrational Circular Dichroism) to verify ee.

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. How can computational chemistry predict biological activity or toxicity profiles of this compound derivatives?

  • Workflow :

QSAR Modeling : Correlate substituent effects (e.g., logP, H-bond donors) with bioactivity data from public databases (e.g., PubChem).

Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict metabolic pathways.

Toxicity Prediction : Apply tools like ProTox-II to estimate LD50 and hepatotoxicity risks .

  • Limitation : False positives may occur due to incomplete protein structures or unaccounted solvent dynamics .

Ethical and Reporting Standards

Q. What ethical guidelines apply when handling this compound in biomedical research?

  • Safety Protocols :

  • Use fume hoods and PPE (nitrile gloves, lab coats) per OSHA GHS Category 4 standards (acute toxicity, H302) .
  • Dispose of waste via certified chemical treatment facilities to prevent environmental release .
    • Reporting : Disclose synthetic byproducts and purification methods to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methoxycyclobutanone
Reactant of Route 2
Reactant of Route 2
2-Methoxycyclobutanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.